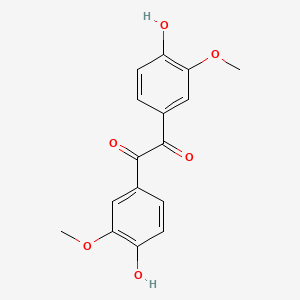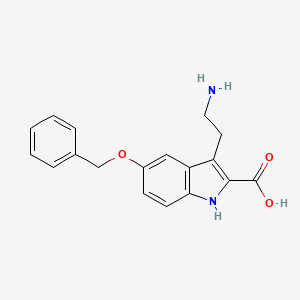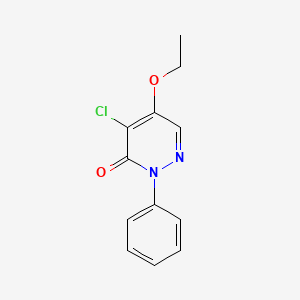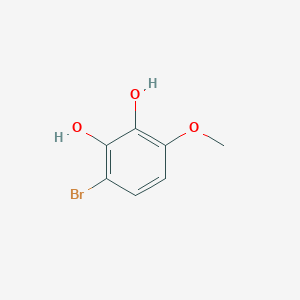
3-Bromo-6-methoxybenzene-1,2-diol
Overview
Description
3-Bromo-6-methoxybenzene-1,2-diol is a useful research compound. Its molecular formula is C7H7BrO3 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Properties
- Synthesis of Diphosphene and Fluorenylidenephosphine : The preparation of a bulky bromobenzene derivative led to the synthesis of diphosphene and fluorenylidenephosphine, compounds with low-coordinate phosphorus atoms. The influence of the p-methoxy group in the system was revealed through UV–vis spectra and 31P NMR chemical shifts, demonstrating an essential role in the electronic perturbation of the synthesized molecules (Toyota et al., 2003).
Biological Activity and Antioxidant Properties
- Antioxidant Activity in Marine Algae : An investigation into the marine red alga Rhodomela confervoides yielded 19 naturally occurring bromophenols. These compounds exhibited potent antioxidant activities, surpassing or matching those of known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such marine algae could be a significant source of natural antioxidants, potentially beneficial for preventing oxidative deterioration in foods (Li et al., 2011).
Photovoltaic and Energy-Related Applications
- Polymer Solar Cells : A study explored the synthesis of a derivative of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), focusing on its application in polymer solar cells (PSCs). This derivative exhibited superior photovoltaic performance compared to the standard PCBM, indicating its potential as a promising new acceptor material for high-performance PSCs (Jin et al., 2016).
Mechanism of Action
Mode of Action
The mode of action of 3-Bromo-6-methoxybenzene-1,2-diol involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s bromine atom makes it an electrophile, allowing it to participate in electrophilic aromatic substitution reactions . This can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (21903 g/mol) suggests it may be absorbed and distributed in the body The presence of a bromine atom could influence its metabolism, as brominated compounds are often metabolized differently than their non-brominated counterparts
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests it could alter the structure and function of target molecules . This could lead to changes in cellular processes, depending on the specific targets and pathways involved.
Properties
IUPAC Name |
3-bromo-6-methoxybenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLUCSOQCYPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395304 | |
| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61559-82-8 | |
| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

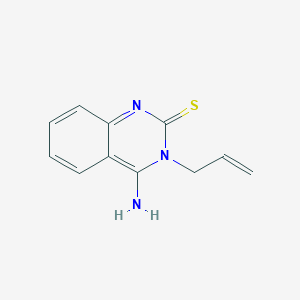
![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)

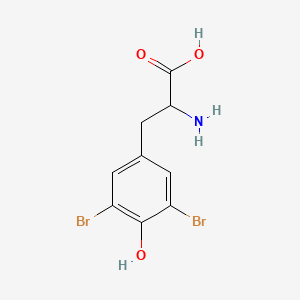

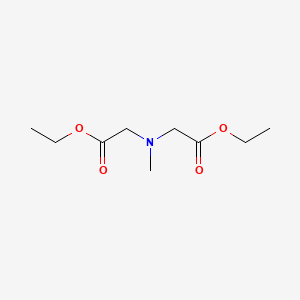
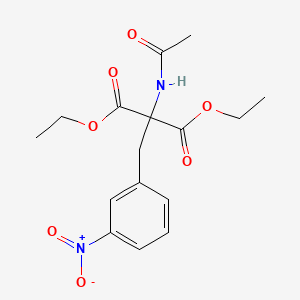
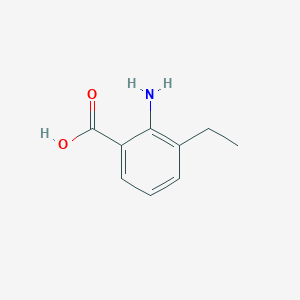


![N-[1-(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B3032825.png)
